molecular formula C7H14ClNO4 B8129486 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride

Cat. No.: B8129486
M. Wt: 211.64 g/mol
InChI Key: OAFYNTTWPVBENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4. It is a derivative of butanoic acid, where the amino group is substituted with a carboxyethyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride typically involves the reaction of butanoic acid derivatives with amino acids under controlled conditions. One common method includes the reaction of butanoic acid with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4-(2-carboxyethyl)heptanedioic acid hydrochloride
  • 2-Amino-4-phenoxybutanoic acid hydrochloride
  • (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride

Uniqueness

4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-carboxyethylamino)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c9-6(10)2-1-4-8-5-3-7(11)12;/h8H,1-5H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFYNTTWPVBENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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